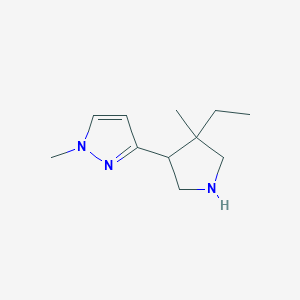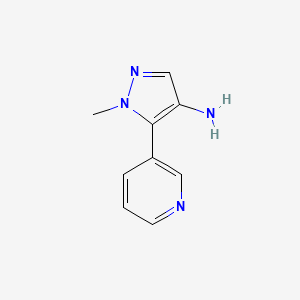![molecular formula C10H15Br B13200230 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Br It is a brominated derivative of cyclopentene, featuring a cyclopropyl group attached to the cyclopentene ring
Méthodes De Préparation
The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Analyse Des Réactions Chimiques
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentyl derivatives.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene involves its interaction with molecular targets through its bromine atom. The bromine atom can act as an electrophile, facilitating various nucleophilic substitution reactions. The cyclopropyl group can also influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene include:
1-(Bromomethyl)cyclopentene: A simpler brominated cyclopentene derivative.
Cyclopropylmethyl bromide: Lacks the cyclopentene ring but shares the bromomethyl and cyclopropyl groups.
1-(Bromomethyl)cyclopropane: Similar structure but without the cyclopentene ring.
The uniqueness of this compound lies in its combined cyclopropyl and cyclopentene structures, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H15Br |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
1-[[1-(bromomethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clé InChI |
BQWSTALPLRZNHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)CC2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


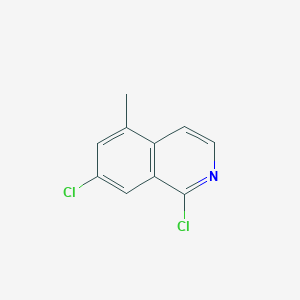
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
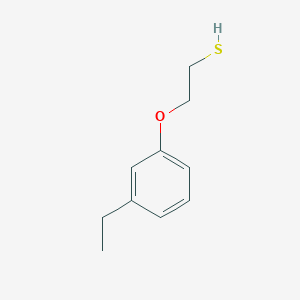
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
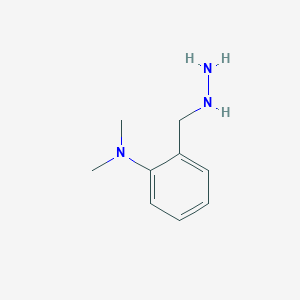
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
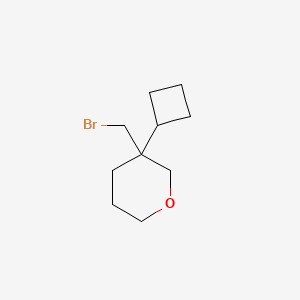
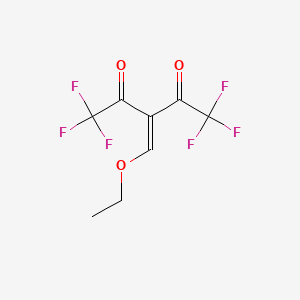
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)

